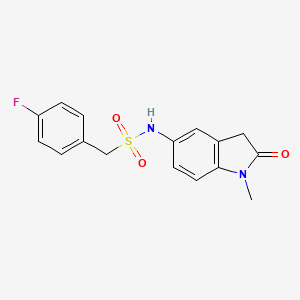
benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a compound that belongs to the class of organic compounds known as chromenes. Chromenes are compounds containing a benzopyran moiety, which consists of a benzene ring fused to a pyran ring. The specific compound is not directly studied in the provided papers, but related compounds with similar structural features are discussed, which can provide insights into its potential properties and reactivity.
Synthesis Analysis
The synthesis of related chromene derivatives is described in the literature. For instance, the synthesis of 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid is achieved through a radiolabeling process, which involves methylation and ester hydrolysis steps . Another method for synthesizing chromene derivatives, such as 6H-benzo[c]chromen-6-ones, involves microwave-assisted cyclization of aryl 2-bromobenzoates in the presence of K2CO3 . These methods could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chromene derivatives has been characterized using various spectroscopic techniques. For example, the structure of 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile was established using IR, UV, 1H NMR, 13C NMR, and mass spectrometry . Additionally, the crystal structure of a similar compound revealed a coplanar arrangement of the chromene fused-ring system and a perpendicular orientation of the bromobenzene ring . These findings suggest that this compound may also exhibit a planar chromene core with substituents that could influence its overall geometry and electronic properties.
Chemical Reactions Analysis
Chromene derivatives participate in various chemical reactions. The Reformatsky reaction, for example, has been used to react methyl α-bromoisobutyrate with 2-oxo-2H-benzo[f]chromene-3-carboxylates to afford derivatives of 4-(1-methyl-1-methoxycarbonylethyl)-2-oxo-3,4-dihydro-2H-benzo[f]chromene-3-carboxylic acid . This reaction involves the formation of new carbon-carbon bonds and could be relevant for the functionalization of the this compound molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives can be influenced by their molecular structure. For instance, the luminescence and ionochromic properties of 9-hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde imines and hydrazones have been studied, revealing their ability to form colored complexes with metal cations and anions, leading to changes in absorption and fluorescence properties . These properties suggest that this compound may also exhibit interesting optical properties, which could be explored for potential applications in sensing or imaging.
Scientific Research Applications
Synthesis of Bioactive Heterocyclic Compounds
Benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate serves as a precursor in the synthesis of bioactive heterocyclic compounds. These compounds are crucial for developing pharmaceuticals due to their pharmacological importance. Synthetic protocols for such structures involve complex reactions, including Suzuki coupling for biaryl synthesis, followed by lactonization, and reactions with Michael acceptors. These methods enable the efficient production of compounds with potential therapeutic applications, highlighting the compound's role in advancing medicinal chemistry (Ofentse Mazimba, 2016).
Anticancer Drug Development
Another significant application is in the development of anticancer drugs. Certain derivatives of this compound exhibit high tumor specificity and reduced toxicity toward normal cells. This property is crucial for designing safer and more effective anticancer therapies. For instance, specific chromenone compounds have demonstrated promising results in inducing apoptotic cell death in cancer cell lines, offering a pathway to new cancer treatments with minimal side effects (Y. Sugita et al., 2017).
Antioxidant and Radical Scavenger Activities
This compound derivatives also show potential as antioxidants and radical scavengers. This activity is linked to their structure, which can neutralize active oxygen species and interrupt free radical processes that lead to cellular damage. Such compounds could contribute to the prevention or treatment of diseases caused by oxidative stress, making them valuable for research in nutraceuticals and preventive medicine (Preeti Yadav et al., 2014).
Mechanism of Action
Target of Action
Many compounds with a chromene core, like coumarins, have been found to interact with a variety of biological targets. These include enzymes, receptors, and ion channels . The specific targets of “benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate” would need to be determined through experimental studies.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound were to interact with an enzyme, it could act as an inhibitor, reducing the enzyme’s activity. If it were to interact with a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. For instance, if the compound were to interact with an enzyme involved in a particular metabolic pathway, it could potentially alter the flow of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would need to be determined through experimental studies. Factors that could influence these properties include the compound’s chemical structure, its solubility in water and lipids, and its stability in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound were to act as an enzyme inhibitor, it could reduce the production of a particular metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, if the compound is unstable at low pH, it might be less effective in acidic environments .
properties
IUPAC Name |
benzyl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-22-15-9-13(19)7-12-8-14(18(21)24-16(12)15)17(20)23-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKSDOQLNKVWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)

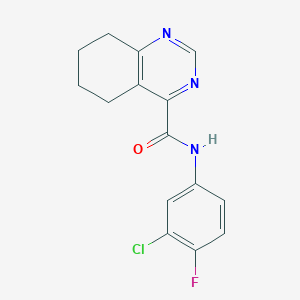
![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)
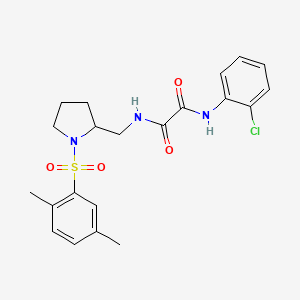

![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2500756.png)
![5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2500757.png)
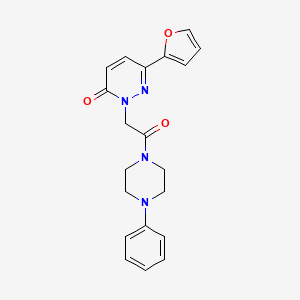
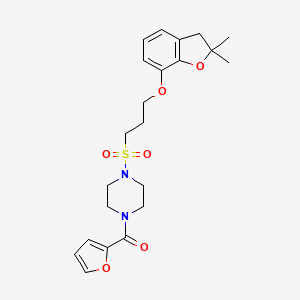
![1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one](/img/structure/B2500760.png)
![1-[(3-Bromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2500764.png)
